1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide
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Overview
Description
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide is a synthetic organic compound characterized by its complex molecular structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of multiple functional groups, including amide, imidazole, and methoxy groups, contributes to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes the following steps:
Formation of 3-methoxybenzamido intermediate: This step involves the reaction of 3-methoxybenzoic acid with an amine to form the corresponding amide.
Benzylation: The amide intermediate is then subjected to benzylation using a suitable benzyl halide in the presence of a base.
Imidazole ring formation: The benzylated intermediate undergoes cyclization with an imidazole derivative to form the imidazole ring.
Carboxamide formation: Finally, the imidazole intermediate is reacted with 4-methoxyphenyl isocyanate to form the desired carboxamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The amide and imidazole groups can be reduced under suitable conditions to form amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents under appropriate conditions.
Major Products
Oxidation: Formation of methoxybenzaldehyde or methoxybenzoic acid.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic derivatives.
Scientific Research Applications
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the imidazole ring allows it to interact with metal ions or active sites of enzymes, while the amide and methoxy groups contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(4-(3-methoxybenzamido)benzyl)-N-(4-methoxyphenyl)-1H-imidazole-4-carboxamide: can be compared with other imidazole derivatives such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
1-[[4-[(3-methoxybenzoyl)amino]phenyl]methyl]-N-(4-methoxyphenyl)imidazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O4/c1-33-22-12-10-21(11-13-22)29-26(32)24-16-30(17-27-24)15-18-6-8-20(9-7-18)28-25(31)19-4-3-5-23(14-19)34-2/h3-14,16-17H,15H2,1-2H3,(H,28,31)(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDIOWJTXYRHETJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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